![molecular formula C12H13ClO B3381912 2-(4-Chlorobenzyl)cyclopentanone CAS No. 2866-68-4](/img/structure/B3381912.png)
2-(4-Chlorobenzyl)cyclopentanone
Overview
Description
“2-(4-Chlorobenzyl)cyclopentanone” is a chemical compound that is a key intermediate in the production of the antifungal agent metconazole . It is also used in the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .
Synthesis Analysis
The synthesis of “this compound” involves a process where the organic phase is concentrated in vacuo to afford the title product as an oil . This process is part of the preparation of 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of (2E)-2-(4-Chlorobenzylidene)cyclopentanone . The molecular formula is C12H11ClO, with an average mass of 206.668 Da and a monoisotopic mass of 206.049850 Da .Scientific Research Applications
1. Structural Transformations in Crystals
- Application: Monitoring the structural changes in crystals during photodimerization reactions.
- Research Insight: A study explored the structural changes in a crystal of 5-benzylidene-2-(4-chlorobenzyl)cyclopentanone during a [2 + 2]-photodimerization reaction, using X-ray diffraction techniques. This research provides insights into the movements of molecules during the photoreaction process (Turowska-Tyrk, 2003).
2. Polymer Synthesis
- Application: Developing polymers from derivatives of cyclopentanone.
- Research Insight: The synthesis of poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide] and theoretical studies on its monomer unit have been conducted. This type of polymerization offers a pathway for creating materials with specific properties (Abd-Alla & El-Shahawy, 1992).
3. Catalysis in Chemical Synthesis
- Application: Efficient hydrogenation and rearrangement reactions in chemical synthesis.
- Research Insight: A novel approach was demonstrated using N-doped carbon nanotube networks with confined Co nanoparticles, derived from Co2+-impregnated bulk g-C3N4, for catalyzing hydrogenation rearrangement reactions of biomass-derived furanic aldehydes to cyclopentanones (Wang et al., 2021).
4. Photophysical Properties
- Application: Investigating the photophysical properties for potential applications in photopolymerization.
- Research Insight: A study on asymmetrical benzylidene cyclopentanone dyes revealed their significant two-photon absorption cross-sections and sensitizing efficiencies in photopolymerization systems, indicating potential applications in two-photon absorption induced polymerization (Wu et al., 2008).
5. Biomass Conversion and Biofuels
- Application: Use in the conversion of biomass to biofuels.
- Research Insight: Cyclopentanone derivatives have been identified as crucial fine chemicals for various industries, including their potential role in biofuel production. Studies have shown their occurrence in pyrolysates of organic-rich shales, indicating their relevance in geochemical research and potential for biomass conversion (Jiang et al., 2018).
6. Catalytic Stability Improvement
- Application: Enhancing the stability of catalysts used in chemical reactions.
- Research Insight: Research has been conducted on improving the stability of cyclopentanone aldol condensation MgO-based catalysts by surface hydrophobization with organosilanes. This work is significant for developing more durable and efficient catalysts in chemical synthesis (Ngo et al., 2018).
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]cyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-7,10H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDIHWEFBYKBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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